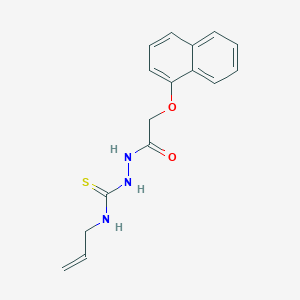

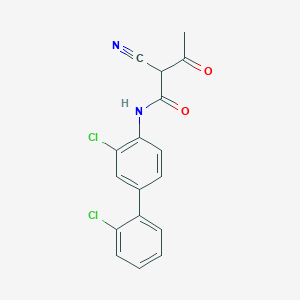

1-(2-(1-Naphthyloxy)acetyl)-4-(prop-2-enyl)thiosemicarbazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-(1-Naphthyloxy)acetyl)-4-(prop-2-enyl)thiosemicarbazide is a compound that has gained significant attention in scientific research in recent years. It is a thiosemicarbazide derivative that has shown promising results in various biological applications. This compound has a unique structure that makes it a potential candidate for drug development.

Applications De Recherche Scientifique

Thiosemicarbazide Derivatives as Anticancer Agents

Thiosemicarbazide derivatives have shown promise as anticancer agents. For instance, certain compounds synthesized from thiosemicarbazide were found to exhibit toxic effects on gastric cancer cells while showing no toxicity to normal fibroblasts. These compounds influence cell division primarily at the replication stage and cause DNA synthesis disorders along with DNA damage, such as abasic sites and double-strand breaks. Spectroscopic studies suggested the potential DNA intercalating properties of these compounds, indicating their anticancer activity might result from interactions with DNA and cell cycle interruption (Pitucha et al., 2020).

Thiosemicarbazide Anion Chemosensors

Thiosemicarbazide anion chemosensors substituted with naphthalene have been synthesized and characterized. These chemosensors exhibited striking color changes with various anions, attributed to an internal charge-transfer mechanism. NMR titration studies and DFT and charge distribution calculations support a mechanism involving deprotonation of the central N-H bond. This suggests thiosemicarbazide derivatives can be used as chemosensors for detecting specific anions, demonstrating a potential application in analytical chemistry (Farrugia et al., 2016).

Thiosemicarbazide Derivatives in Melanoma Treatment

Another study synthesized thiosemicarbazide derivatives as potential anticancer agents against melanoma cells. These compounds exhibited cytotoxicity to melanoma cells without affecting normal fibroblasts. The gene expression analysis revealed downregulation of dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme involved in nucleotide synthesis, indicating a potential therapeutic target for cancer treatment (Kozyra et al., 2022).

Protective Activities Against DNA Damage

Compounds derived from the reaction of 2-naphthaloxyacetic acid with thiosemicarbazide have shown protective activity against DNA damage induced by the bleomycin-iron complex. This suggests a potential for these compounds in reducing the harmful effects of certain anticancer treatments or environmental factors leading to DNA damage (Abdel-Wahab et al., 2010).

Propriétés

IUPAC Name |

1-[(2-naphthalen-1-yloxyacetyl)amino]-3-prop-2-enylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-2-10-17-16(22)19-18-15(20)11-21-14-9-5-7-12-6-3-4-8-13(12)14/h2-9H,1,10-11H2,(H,18,20)(H2,17,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMHHLNGDUXNSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NNC(=O)COC1=CC=CC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(1-Naphthyloxy)acetyl)-4-(prop-2-enyl)thiosemicarbazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2894642.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2894643.png)

![7-bromo-5-(2-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/no-structure.png)

![2-[(3S,3As,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetic acid;hydrochloride](/img/structure/B2894652.png)

![(Z)-methyl 2-(2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2894659.png)

![2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-propanol](/img/structure/B2894663.png)